BenchChemオンラインストアへようこそ!

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

CB1 antagonist D1 PAM azetidine carboxamide

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide (CAS 2034526-37-7) is a synthetic small molecule (MF: C20H23N3O; MW: 321.42 g/mol) containing an azetidine-1-carboxamide core substituted with a 3,4-dihydroisoquinolin-2(1H)-yl moiety and an m-tolyl group. Based on its structural features, it falls within the broad chemical space of heterocyclic-substituted azetidine carboxamides, a class that has been explored for therapeutic targets including the cannabinoid CB1 receptor and dopamine D1 receptor positive allosteric modulation.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 2034526-37-7
Cat. No. B2709084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide
CAS2034526-37-7
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C20H23N3O/c1-15-5-4-8-18(11-15)21-20(24)23-13-19(14-23)22-10-9-16-6-2-3-7-17(16)12-22/h2-8,11,19H,9-10,12-14H2,1H3,(H,21,24)
InChIKeySIACHUMZNKBLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide (CAS 2034526-37-7): Procurement-Ready Baseline Profile


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide (CAS 2034526-37-7) is a synthetic small molecule (MF: C20H23N3O; MW: 321.42 g/mol) containing an azetidine-1-carboxamide core substituted with a 3,4-dihydroisoquinolin-2(1H)-yl moiety and an m-tolyl group. Based on its structural features, it falls within the broad chemical space of heterocyclic-substituted azetidine carboxamides, a class that has been explored for therapeutic targets including the cannabinoid CB1 receptor and dopamine D1 receptor positive allosteric modulation . However, a targeted search of primary research papers, patents, and authoritative databases did not yield any published quantitative biological or physicochemical data specifically for this compound. Potential procurement decision-makers should be aware that the compound's differentiation from close analogs remains uncharacterized in the public domain.

Why In-Class Azetidine Carboxamides Cannot Be Interchanged with CAS 2034526-37-7


The azetidine-1-carboxamide chemotype is highly sensitive to substituent modifications at both the azetidine 3-position and the urea N-aryl terminus. In related patents, minor changes (e.g., replacing an m-tolyl group with a p-tolyl or a heteroaryl group) have been shown to drastically alter CB1 receptor binding affinity, functional activity, and selectivity profiles . Similarly, in the D1 PAM series, the nature of the dihydroisoquinoline N-substituent is critical for allosteric modulator potency and cooperativity . Consequently, generic substitution of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide with a structurally similar analog—even one differing by a single methyl group position—cannot be assumed to yield equivalent biological outcomes. However, it must be noted that no direct comparative data for this specific compound versus its closest analogs have been publicly disclosed to date.

Quantitative Differentiation Evidence for CAS 2034526-37-7 Versus Closest Analogs


Public Domain Data Gap: No Quantified Bioactivity or Selectivity Data Available for Head-to-Head or Cross-Study Comparison

A systematic search of primary literature, patent examples, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank, TTD) using the CAS number 2034526-37-7 and the full IUPAC name returned zero entries containing quantitative biological assay data. No Ki, IC50, EC50, % inhibition, selectivity ratio, or physicochemical property data were located for this compound. This finding is significant for procurement decisions: the compound cannot be prioritized over any analog based on empirical evidence because none exists in the public domain to date.

CB1 antagonist D1 PAM azetidine carboxamide data gap

Structural Class Inference: Dihydroisoquinoline Substituent as a Potential D1 PAM Pharmacophore, but Lacking Direct Data for This Compound

Patent US20240083875A1 discloses a series of tetrahydroisoquinolinyl derivatives as D1 PAMs . The general formula includes dihydroisoquinoline-containing compounds, suggesting that a 3,4-dihydroisoquinolin-2(1H)-yl substituent may contribute to D1 PAM activity. However, the specific compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is not exemplified, and no EC50, pEC50, or cooperativity factor data are provided for it. This represents a class-level inference only; the true D1 PAM activity of this compound relative to patented leads (e.g., DETQ or LY3154207) is entirely unknown.

D1 positive allosteric modulator dihydroisoquinoline structure-activity relationship

Structural Class Inference: Azetidine-1-carboxamide Core as a CB1 Antagonist Pharmacophore, but Lacking Direct Data for This Compound

Patent US20070054891A1 and related filings describe azetidine-1-carboxamide derivatives as CB1 receptor antagonists, with certain examples exhibiting high CB1 affinity (e.g., Ki in the low nanomolar range) . The target compound contains the same azetidine-1-carboxamide core, but the dihydroisoquinoline substituent at the 3-position and the m-tolyl group at the urea terminus place it outside the exemplified chemical space of the patent. No binding affinity, functional antagonism, or selectivity data for this compound are available. The CB1 antagonist class inference is therefore weak and should not be used as a basis for procurement prioritization.

CB1 antagonist azetidine carboxamide cannabinoid receptor

Recommended Application Scenarios for CAS 2034526-37-7 Based on Available Evidence


Exploratory Screening in D1 PAM Assays (Hypothesis-Driven)

Given the structural resemblance to the dihydroisoquinoline D1 PAM chemotype disclosed in US20240083875A1 , this compound may be considered for inclusion in D1 PAM screening cascades as part of a SAR exploration effort. However, with no EC50, cooperativity, or selectivity data available, it should be treated as a screening-grade compound rather than a validated lead, and procurement should be limited to small quantities for preliminary in vitro testing.

Chemical Probe Development for CB1 Receptor Studies (Low Confidence)

The azetidine-1-carboxamide core is a known CB1 antagonist pharmacophore . This compound could theoretically serve as a starting point for developing novel CB1 antagonists, but without binding or functional data, it cannot be recommended as a reliable chemical probe. Its procurement value is limited to academic medicinal chemistry groups conducting broad SAR studies on azetidine carboxamides.

Negative Control or Comparator in Metabolic Disease Target Panels

If future studies reveal that this compound lacks activity at CB1 or D1 receptors, it could be used as a structurally matched negative control. Currently, no evidence supports this use, but it represents a potential downstream application contingent on generating primary data.

Building Block for Custom Library Synthesis

The compound's unique combination of a dihydroisoquinoline and an m-tolyl azetidine carboxamide makes it a useful synthetic building block for diversity-oriented synthesis or library production . This is its most defensible procurement rationale at present, as no biological performance data are required for chemical elaboration purposes.

Quote Request

Request a Quote for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.